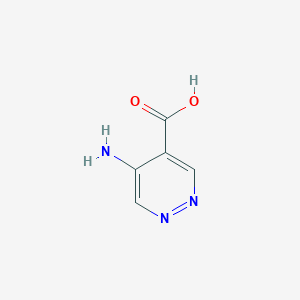

5-Aminopyridazine-4-carboxylic acid

説明

Overview of Pyridazine (B1198779) Heterocycles in Chemical Research

Pyridazine, a six-membered heterocyclic aromatic compound with the chemical formula C₄H₄N₂, contains two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties to the pyridazine ring, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, which are significant in drug-target interactions. nih.gov These characteristics make pyridazine and its derivatives valuable scaffolds in various areas of chemical research, particularly in medicinal chemistry and materials science. nih.govmdpi.com

The inherent polarity of the pyridazine ring and its potential to reduce interactions with certain biological targets, such as the hERG potassium channel, add to its value in drug discovery and development. nih.gov Research has shown that pyridazine-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects. jocpr.comslideshare.net The recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which both contain a pyridazine ring, highlight the growing importance of this heterocycle in modern pharmaceuticals. nih.govnih.gov Beyond medicine, pyridazine derivatives are being explored for applications as organic semiconductors, chemiluminescent materials, and in supramolecular chemistry. mdpi.comliberty.edu The versatility of the pyridazine structure allows for extensive functionalization, enabling the synthesis of a diverse library of compounds with tailored electronic and biological properties. mdpi.comnih.gov

Historical Context of 5-Aminopyridazine-4-carboxylic acid Discovery and Early Syntheses

This compound emerged as a valuable intermediate in the synthesis of condensed pyridazine ring systems. researchgate.net One of the earliest documented syntheses involved the hydrolytic ring opening of pyrimido[4,5-d]pyridazine-2,4-dione. researchgate.net This precursor was itself derived from pyridazine-4,5-dicarboxylic acid through a multi-step process. researchgate.net

Later, an alternative synthetic route was developed involving the permanganate (B83412) oxidation of pyrido[2,3-d]pyridazine. researchgate.net A more direct and facile synthesis was subsequently reported in 1977, which utilized the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. researchgate.net This starting material was readily obtained from pyridazine-4,5-dicarboxylic acid via its corresponding anhydride, offering a good yield for the final product, this compound. researchgate.net This improved method provided a more efficient pathway to this key intermediate, facilitating further exploration of its chemical reactivity and potential applications. researchgate.net For instance, the compound was shown to cyclize with benzoyl chloride in pyridine (B92270) to form 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, demonstrating its utility in constructing novel heterocyclic systems. researchgate.net

Significance of Pyridazine-4-carboxylic Acid Derivatives in Contemporary Research

Pyridazine-4-carboxylic acid derivatives, a subset of the broader pyridazine class, are of significant interest in contemporary research due to their versatile chemical nature and wide-ranging biological activities. The presence of the carboxylic acid group provides a key functional handle for further molecular modifications and can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov

These derivatives are actively being investigated for their therapeutic potential across various diseases. For example, certain pyridazine carboxylic acid derivatives have been explored as enzyme inhibitors, a cornerstone of modern drug discovery. nih.gov The structural framework of these molecules allows for fine-tuning of their properties to achieve high potency and selectivity for specific enzymes. nih.gov In addition to medicinal applications, the unique electronic properties of the pyridazine ring, combined with the functionality of the carboxylic acid group, make these compounds candidates for development in materials science, including as components of organic light-emitting diodes (OLEDs) and other electronic materials. liberty.edu The ability to synthesize a wide array of substituted pyridazine-4-carboxylic acids allows researchers to create libraries of compounds for screening in various high-throughput assays, accelerating the discovery of new lead compounds for both therapeutic and technological applications. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-aminopyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPRYFURIIOSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618405 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21579-37-3 | |

| Record name | 5-Aminopyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5-Aminopyridazine-4-carboxylic acid

Several primary pathways have been reported for the synthesis of this compound. These routes begin from different heterocyclic precursors and employ distinct chemical transformations to achieve the final product.

A facile and high-yield synthesis of this compound involves the Hofmann rearrangement of 5-Carbamylpyridazine-4-carboxylic acid. researchgate.net The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds by treating the primary amide with bromine and a base, such as sodium hydroxide, which forms sodium hypobromite in situ. wikipedia.org This reagent transforms the amide into an intermediate isocyanate. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The isocyanate is then hydrolyzed in the aqueous solution to a carbamic acid, which spontaneously loses carbon dioxide to yield the final primary amine. wikipedia.orgchemistrysteps.com This method is particularly effective for producing this compound from its corresponding carbamyl precursor. researchgate.net

| Reaction Summary: Hofmann Rearrangement | |

| Starting Material | 5-Carbamylpyridazine-4-carboxylic acid |

| Key Reagents | Bromine, Sodium Hydroxide (or Sodium Hypobromite) |

| Intermediate | Isocyanate |

| Product | This compound |

One of the initial methods developed for the synthesis of this compound was through the hydrolytic ring opening of Pyrimido[4,5-d]pyridazine-2,4-dione. researchgate.net This precursor is itself synthesized in a three-step process originating from Pyridazine-4,5-dicarboxylic acid. researchgate.net The ring-opening reaction effectively cleaves the pyrimidine portion of the fused heterocyclic system to yield the desired aminopyridazine derivative.

A more recent method reported for the preparation of this compound involves the permanganate (B83412) oxidation of Pyrido[2,3-d]pyridazine. researchgate.net Potassium permanganate is a strong oxidizing agent capable of cleaving carbon-carbon bonds and oxidizing alkyl groups attached to aromatic rings to carboxylic acids. researchgate.net In this specific synthesis, the oxidation of the pyridine (B92270) ring within the Pyrido[2,3-d]pyridazine structure leads to the formation of the target compound. researchgate.net This method provides an alternative route from a different class of fused heterocyclic starting materials.

Precursor Preparation and Functional Group Modifications

The journey to this compound via the Hofmann rearrangement begins with Pyridazine-4,5-dicarboxylic acid. researchgate.net This dicarboxylic acid is first converted into its corresponding cyclic anhydride, Pyridazine-4,5-dicarboxylic anhydride. researchgate.net This intramolecular dehydration is a standard method for forming five-membered anhydride rings from adjacent carboxylic acid groups. The resulting anhydride is a key intermediate for the subsequent introduction of the amide functional group. researchgate.net

The Pyridazine-4,5-dicarboxylic anhydride, prepared as described above, is reacted to form 5-Carbamylpyridazine-4-carboxylic acid. researchgate.net This intermediate is the direct precursor for the Hofmann rearrangement. The conversion of this carbamyl compound into this compound is achieved in good yield and represents a highly effective synthetic strategy. researchgate.net

| Precursor Synthesis Pathway | |

| Step 1: Anhydride Formation | |

| Starting Material | Pyridazine-4,5-dicarboxylic acid |

| Product | Pyridazine-4,5-dicarboxylic anhydride |

| Step 2: Amide Formation | |

| Starting Material | Pyridazine-4,5-dicarboxylic anhydride |

| Product | 5-Carbamylpyridazine-4-carboxylic acid |

| Step 3: Hofmann Rearrangement | |

| Starting Material | 5-Carbamylpyridazine-4-carboxylic acid |

| Product | This compound |

Cyclization Strategies Involving Pyridazine (B1198779) Precursors

The synthesis of this compound can be effectively achieved through the modification of existing pyridazine structures. A notable method involves a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. This precursor is derived from pyridazine-4,5-dicarboxylic acid, which is first converted to its corresponding anhydride. The subsequent reaction of the anhydride yields the 5-carbamyl derivative, which then undergoes rearrangement to afford the target this compound in good yield researchgate.net.

Another general strategy for elaborating on pyridazine precursors involves the cyclization of diaminopyridazines. For instance, the reaction of 5-chloro-3,4-diaminopyridazine with nitrite in the presence of an acid catalyst leads to the formation of a fused heterocyclic system, 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine nih.gov. While not directly yielding the title compound, this illustrates a common cyclization pathway starting from a substituted pyridazine.

These methods highlight the utility of using the inherent reactivity of the pyridazine ring and its substituents to construct more complex or functionally diverse molecules. The choice of precursor and reaction conditions allows for targeted synthesis of specific derivatives.

Advanced Synthetic Techniques and Catalyst Systems

Modern synthetic chemistry offers a range of sophisticated techniques that have been applied to the synthesis of pyridazine derivatives, enhancing efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Coupling Reactions for Introducing Carboxylic Acid Groups

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a carboxylic acid group onto a heterocyclic ring can be achieved through palladium-catalyzed carboxylation reactions. These reactions typically utilize aryl halides or triflates as substrates and carbon dioxide (CO2) as the C1 source nih.govencyclopedia.pub.

While direct palladium-catalyzed C-H carboxylation on the pyridazine nucleus is a developing area, a more established approach involves the carboxylation of a halogenated pyridazine precursor. For example, a bromo- or iodo-substituted aminopyridazine can undergo palladium-catalyzed carboxylation to install the desired carboxylic acid moiety. These reactions often require a palladium(0) catalyst, a suitable ligand, and a base. The general mechanism involves the oxidative addition of the halopyridazine to the Pd(0) center, followed by insertion of CO2 and subsequent reductive elimination to yield the carboxylic acid product.

A related strategy is palladium-catalyzed carbonylation, where carbon monoxide is used instead of carbon dioxide. An efficient synthesis of 11H-pyrido[2,1-b]quinazolin-11-one has been developed through palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines, demonstrating the feasibility of introducing carbonyl functionalities onto nitrogen-containing heterocycles nih.gov.

| Reaction Type | Catalyst System | Substrates | Carbon Source | Key Features |

| Carboxylation | Pd(0) with phosphine ligands | Aryl/Heteroaryl Halides | CO2 | Direct incorporation of CO2. |

| Carbonylation | Pd(OAc)2 / Ligand | Aryl/Heteroaryl Halides | CO | Forms carbonyl-containing compounds. |

Copper(I) Iodide and Palladium Catalysis in Cyclization Reactions

The synergistic use of copper(I) iodide (CuI) and palladium catalysts is well-established in cross-coupling reactions like the Sonogashira coupling, which forms carbon-carbon bonds between sp- and sp2-hybridized carbons mdpi.com. This methodology can be a key step in the synthesis of complex molecules that may subsequently undergo cyclization to form pyridazine rings or related fused systems.

In some synthetic strategies, a combination of palladium and copper catalysis is employed in Negishi coupling reactions. For instance, the synthesis of 4-arylpiperidines has been achieved through the coupling of a 4-piperidylzinc iodide with aryl halides, a reaction that requires cocatalysis with both a palladium complex and a copper(I) species nih.gov. While this example does not directly form a pyridazine, it showcases the cooperative catalysis of palladium and copper in forming C-C bonds involving heterocyclic fragments. In specific cases, copper iodide has been shown to be an effective replacement for palladium in certain cross-coupling processes, leading to higher yields and greener reaction profiles nih.gov.

Directed Lithiation Approaches for Pyridine-4-carboxylic Acids and Analogues

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique relies on a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position researchgate.netsemanticscholar.org. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a wide range of substituents.

For pyridazine analogues, a DMG at the C-3 position can direct lithiation to the C-4 position. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can effectively generate the 4-lithiopyridazine intermediate semanticscholar.orgclockss.org. Quenching this intermediate with carbon dioxide (in the form of dry ice) provides a direct route to the corresponding pyridazine-4-carboxylic acid. The amino group in an aminopyridazine can itself act as a DMG, potentially facilitating lithiation and subsequent carboxylation at an adjacent position.

| Directing Group (DMG) | Lithium Reagent | Solvent | Temperature (°C) | Resulting Intermediate |

| -NHCOR, -CONR2 | n-BuLi or s-BuLi | THF or Et2O | -78 | ortho-Lithiated Species |

| -Cl, -F | LDA or LTMP | THF/hexane | -75 | ortho-Lithiated Species |

| -SO2NR2 | LTMP | THF | -75 | ortho-Lithiated Species |

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving product purity. The use of controlled microwave heating can dramatically reduce reaction times from hours or days to mere minutes nih.gov.

This technology has been successfully applied to the synthesis of various pyridazine derivatives. For example, a solvent-free, microwave-assisted synthesis of 3,4,6-triarylpyridazines has been reported using a recyclable catalyst, achieving high yields in just a few minutes mdpi.com. The synthesis of other nitrogen-containing heterocycles, such as pyrazoles and pyrazolopyrimidines, has also been significantly improved through microwave irradiation, showcasing the broad applicability of this technique durham.ac.uknih.gov. The direct amidation of carboxylic acids with amines, a fundamental transformation, can be efficiently conducted under solvent-free microwave conditions, suggesting its potential utility in the final steps of synthesizing derivatives of this compound nih.gov.

Catalyst-Free Systems and Green Chemistry Principles in Synthesis

Adherence to the principles of green chemistry is an increasingly important goal in chemical synthesis. This includes the development of catalyst-free reactions, the use of environmentally benign solvents, and the minimization of waste.

Derivatization Strategies of this compound

The strategic modification of this compound leverages the distinct reactivity of its amino and carboxylic acid functionalities. These modifications can lead to the formation of new rings, the introduction of diverse substituents, and the creation of amide linkages, thereby expanding the chemical space accessible from this versatile building block.

Oxidation Reactions to Form Oxo Derivatives

The conversion of the 5-amino group of this compound to an oxo (keto) group, which would form a pyridazinone derivative, is a challenging transformation. Direct oxidation of the amino group on this specific heterocyclic system is not a commonly reported method. An alternative and more traditional pathway for converting an aromatic amine to a hydroxyl group (which would exist as the keto tautomer in a pyridazinone system) involves diazotization of the amine followed by hydrolysis, a variant of the Sandmeyer reaction. However, attempts to diazotise the amino group of this compound under various conditions have been reported as unsuccessful. researchgate.net This lack of reactivity is attributed to the molecule's tendency to exist as a zwitterion, which significantly reduces the nucleophilic character of the amino group at the 5-position, thus hindering its reaction with diazotizing agents like nitrous acid. researchgate.net

Reduction Reactions for Keto Group Transformation

While the formation of an oxo derivative from this compound is not straightforward, the reduction of related pyridazinone structures is a known transformation. If a pyridazinone derivative of the title compound were synthesized through an alternative route, the keto group within the heterocyclic ring could potentially undergo reduction. Catalytic hydrogenation is a common method for the reduction of heterocyclic rings. For instance, related pyridazinone systems have been shown to be stable under conditions for catalytic hydrogenation, such as the reduction of an azide group using a palladium on charcoal catalyst, which leaves the pyridazinone ring intact. thieme-connect.de More strenuous hydrogenation of pyridine rings to piperidines using catalysts like platinum oxide (PtO₂) is also a well-established procedure, suggesting that the pyridazine core could be reduced under harsh conditions. researchgate.net

Nucleophilic Substitution Reactions of the Amino Group

The replacement of the amino group on the pyridazine ring via a nucleophilic aromatic substitution reaction is mechanistically challenging for this compound. The most common method for achieving such a transformation on an aromatic amine is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step process involves the initial conversion of the amino group into a diazonium salt using nitrous acid, followed by the copper(I)-catalyzed displacement of the resulting diazonium group (a very good leaving group, N₂) with a nucleophile such as a halide or cyanide. wikipedia.orgmasterorganicchemistry.comyoutube.com

However, as noted previously, the amino group of this compound exhibits a marked lack of reactivity towards diazotizing agents. researchgate.net This has been explained by the formation of a zwitterionic structure, where the carboxylic acid protonates one of the ring nitrogens or the amino group itself, thereby deactivating the amino group towards electrophilic attack by the nitrosonium ion required for diazotization. researchgate.net Consequently, the formation of the essential diazonium salt intermediate is inhibited, precluding subsequent Sandmeyer-type nucleophilic substitution reactions to replace the amino group.

Formation of Condensed Pyridazine Ring Systems

This compound serves as a valuable precursor for the synthesis of condensed, fused heterocyclic systems. researchgate.net The adjacent amino and carboxylic acid groups can react with bifunctional reagents to form new rings fused to the pyridazine core. This intramolecular cyclization strategy provides an efficient route to novel molecular scaffolds.

For example, treatment of this compound with acylating agents such as benzoyl chloride in a pyridine solvent leads to the formation of a 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one, a new heterocyclic ring system. researchgate.net Similarly, reaction with acetic anhydride results in the corresponding 2-methyl derivative. These reactions proceed via an initial acylation of the amino group, followed by a cyclization step involving the carboxylic acid, with the elimination of water. A variety of reagents can be employed in this strategy to generate a library of fused pyridazine derivatives.

| Reagent | Resulting Condensed Ring System | Reference |

| Acetic anhydride | Pyridazino[3,4-d] thieme-connect.deactachemscand.orgoxazin-5-one derivative | thieme-connect.de |

| Benzoyl chloride | 2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one | researchgate.net |

| Triethylorthoformate | Pyridazino[3,4-d] thieme-connect.deactachemscand.orgoxazin-5-one derivative | thieme-connect.de |

| Ethyl chloroformate | Pyridazino[3,4-d] thieme-connect.deactachemscand.orgoxazin-5-one derivative | thieme-connect.de |

| Diethyl oxalate | Pyridazino[3,4-d] thieme-connect.deactachemscand.orgoxazin-5-one derivative | thieme-connect.de |

Amide Bond Formation from Carboxylic Acids and Amines

The carboxylic acid functionality of this compound is readily converted into a wide range of amide derivatives through coupling reactions with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules.

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction under milder conditions. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, releasing dicyclohexylurea as a byproduct. Other modern coupling reagents are also widely used to promote efficient amide bond formation.

| Coupling Reagent Class | Example Reagent(s) | Function |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | Activates carboxylic acid to form an O-acylisourea intermediate. |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Forms an activated ester, often with additives like HOBt to reduce side reactions. |

| Phosphonium Salts | BOP, PyBOP | Forms an activated phosphonium ester intermediate. |

| Chloroformates | Isobutyl chloroformate (IBCF) | Forms a mixed anhydride intermediate. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of 5-Aminopyridazine-4-carboxylic acid exhibits distinct signals corresponding to the different protons in its structure. The aromatic protons on the pyridazine (B1198779) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic system. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are also observable, often as broad signals, and their chemical shifts can be influenced by solvent and concentration.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridazine ring H | 8.0 - 9.0 | Doublet | 2-3 |

| Amino (-NH₂) | 5.0 - 7.0 | Broad Singlet | N/A |

| Carboxylic acid (-COOH) | 11.0 - 13.0 | Broad Singlet | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atom of the carbonyl group in the carboxylic acid is typically found at the most downfield position. The carbon atoms of the pyridazine ring appear in the aromatic region of the spectrum.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxylic acid) | 165 - 175 |

| C-NH₂ (Pyridazine ring) | 150 - 160 |

| C-COOH (Pyridazine ring) | 130 - 140 |

| CH (Pyridazine ring) | 120 - 130 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Characteristic Stretching Vibrations of Carbonyl and N-H Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed for the carbonyl (C=O) group of the carboxylic acid. Additionally, the N-H stretching vibrations of the amino group are also prominent. The presence of a zwitterionic structure is suggested by two broad bands between 2900 and 1800 cm⁻¹ (with maxima at 2600, 2045, and 1960 cm⁻¹) and a strong band at 1625 cm⁻¹ corresponding to the NH⁺ and CO₂⁻ groups, respectively researchgate.net.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amino group) | 3300 - 3500 | Medium to strong, can be broad |

| O-H Stretch (Carboxylic acid) | 2500 - 3300 | Very broad |

| C=O Stretch (Carboxylic acid) | 1700 - 1730 | Strong |

| N-H Bend (Amino group) | 1550 - 1650 | Medium |

| C=N and C=C Stretch (Pyridazine ring) | 1400 - 1600 | Medium to strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. The molecular formula of this compound is C₅H₅N₃O₂. In positive ion mode ESI-MS, the molecule is expected to be protonated, resulting in a molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) that is one unit greater than its monoisotopic mass. The monoisotopic mass of this compound is approximately 139.04 g/mol . Therefore, the expected molecular ion peak in the ESI-MS spectrum would be observed at an m/z of approximately 140.05.

| Ion | Calculated m/z |

| [M+H]⁺ | ~140.05 |

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or scientific literature. Consequently, detailed experimental data on its molecular geometry, including precise bond lengths, bond angles, and torsion angles, as well as its crystal system, space group, and unit cell dimensions, are not available.

The determination of the three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation. Such a study would definitively establish the planarity of the pyridazine ring and the spatial orientation of the amino and carboxylic acid functional groups relative to the heterocyclic core.

Furthermore, crystallographic analysis would elucidate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. This includes the identification of hydrogen bonding patterns, which are anticipated to be significant given the presence of the amino and carboxylic acid moieties. Understanding these non-covalent interactions is crucial for comprehending the compound's physical properties, such as melting point, solubility, and polymorphism.

While experimental data is currently lacking, theoretical and computational chemistry methods could be employed to predict the molecular geometry and potential crystal packing of this compound. However, such theoretical models await experimental validation through future X-ray crystallographic studies.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures and electronic properties. For 5-Aminopyridazine-4-carboxylic acid, DFT calculations can elucidate its reactivity and electronic behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous pyridazine (B1198779) derivatives provide valuable insights. For instance, DFT studies on other pyridazine derivatives have shown that the distribution of HOMO and LUMO orbitals is significantly influenced by the nature and position of substituents on the pyridazine ring. It is anticipated that for this compound, the HOMO would be localized primarily on the electron-rich amino group and the pyridazine ring, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient pyridazine ring and the carboxylic acid group, suggesting these areas are susceptible to nucleophilic attack.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. A smaller energy gap implies higher reactivity. Theoretical studies on similar aromatic nitrogen heterocycles suggest that compounds like this compound would possess a moderate HOMO-LUMO gap, indicative of a stable yet reactive molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound (by analogy)

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Localization | Amino group, Pyridazine ring | Susceptibility to electrophilic attack |

| LUMO Localization | Pyridazine ring, Carboxylic acid group | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate | Balance of stability and reactivity |

DFT calculations can also be used to determine various electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylic acid group, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amino group and the carboxylic acid would exhibit a positive potential, indicating their role as hydrogen bond donors. This detailed charge distribution is instrumental in understanding intermolecular interactions, including those with biological targets.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound are not prevalent, research on structurally similar compounds, such as pyrazine-2-carboxylic acid derivatives, has demonstrated their potential to interact with various biological targets researchgate.netsemanticscholar.org. These studies often reveal key interactions, such as hydrogen bonding and π-π stacking, that contribute to binding affinity.

In a hypothetical docking study of this compound, the molecule's functional groups would be expected to play a significant role in binding. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming strong interactions with amino acid residues like arginine, lysine, and histidine in a protein's active site. The amino group can also participate in hydrogen bonding. The pyridazine ring, being an aromatic system, can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Conformational Analysis and Tautomeric Equilibria

The biological activity of a molecule is often dependent on its three-dimensional conformation and its tautomeric state. Computational methods are invaluable for exploring the conformational landscape and predicting the relative stabilities of different tautomers.

The conformation and tautomeric equilibrium of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant nih.govresearchgate.netresearchgate.net.

For this compound, several tautomeric forms are possible due to the presence of the amino group and the pyridazine ring. Tautomerization can involve the migration of a proton between the amino group and the ring nitrogen atoms, or between the nitrogen atoms of the pyridazine ring itself. Computational studies on similar aminopyridine and aminopyridazine systems have shown that the relative stability of different tautomers can be highly dependent on the solvent's polarity scispace.comresearchgate.net.

In the gas phase or in non-polar solvents, intramolecular hydrogen bonding may stabilize certain tautomers. However, in polar solvents, tautomers with a greater dipole moment may be more stabilized. PCM calculations can be employed to determine the relative energies of the different tautomers of this compound in various solvents, thereby predicting the predominant tautomeric form under different conditions. This information is crucial as different tautomers can exhibit distinct biological activities and physicochemical properties.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carboxylic acid |

| Arginine |

| Lysine |

| Histidine |

| Phenylalanine |

| Tyrosine |

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

The structural characteristics of 5-Aminopyridazine-4-carboxylic acid and its derivatives make them candidates for inhibiting various enzymes involved in pathological processes.

Inhibition of D-amino Acid Oxidase and Pain Modulation

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist at the NMDA receptor. nih.gov Hypofunction of NMDA receptors has been implicated in the pathophysiology of certain neurological conditions, and inhibiting DAAO is a therapeutic strategy to increase D-serine levels and enhance NMDA receptor-mediated neurotransmission. nih.govnih.gov A variety of scaffolds, such as 5-hydroxy-1,2,4-triazin-6(1H)-one, have been investigated as bioisosteres for the carboxylic acid moiety to create potent DAAO inhibitors. nih.gov Derivatives of these heterocyclic systems have demonstrated potent inhibition of human DAAO with IC50 values in the nanomolar range. nih.gov This line of research suggests that compounds structurally related to this compound could potentially modulate DAAO activity, which has implications for pain management and treating neuropsychiatric disorders. nih.gov

Inhibition of Inflammatory Kinases (e.g., TBK1 and IKKε) by Related Compounds

TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are noncanonical kinases that play a crucial role in innate immunity, inflammation, and oncogenesis. tandfonline.commdpi.com Inhibition of these kinases is a target for treating inflammatory diseases and certain cancers. mdpi.cominvivogen.com Several small molecule inhibitors targeting TBK1 and IKKε have been developed. For instance, Amlexanox specifically inhibits TBK1 and IKKε by competing for ATP-binding to the enzymes. invivogen.com Other compounds, such as MRT67307 and a series of 1H-pyrazolo[3,4-b]pyridine derivatives, have shown potent inhibitory activity against TBK1. tandfonline.comnih.gov One optimized 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y, exhibited an IC50 value of 0.2 nM against TBK1. tandfonline.com These findings highlight the potential for pyridine- and pyridazine-based scaffolds to serve as a basis for the development of potent inhibitors of inflammatory kinases.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| BX795 | TBK1 | 2 |

| BX795 | IKKε | 9 |

| MRT67307 | TBK1 | 19 |

| MRT67307 | IKKε | 160 |

| Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 |

Inhibition of Dihydroorotate Dehydrogenase by Quinoline Carboxylic Acid Analogs

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway. nih.gov This pathway is critical for the production of precursors for nucleic acids, making DHODH a target for anticancer and autoimmune therapies. nih.govnih.gov Inhibition of DHODH can lead to pyrimidine starvation, which induces apoptosis and cell cycle arrest in cancer cells. nih.gov Quinoline carboxylic acid analogs are a class of compounds that have been investigated as DHODH inhibitors. These inhibitors have demonstrated potent and selective activity against various cancer subtypes, particularly in acute myeloid leukemia (AML). nih.gov The vulnerability of cancer cells to DHODH inhibition underscores the therapeutic potential of targeting this metabolic pathway. nih.gov

Antitumor and Anticancer Research

The pyridazine (B1198779) core is recognized for its antitumor potential and is a central feature in numerous anticancer derivatives. chemimpex.com

Antiproliferative Effects against Various Cancer Cell Lines

Derivatives containing pyridazine, pyrimidine, and related heterocyclic scaffolds have demonstrated significant antiproliferative activity against a range of human cancer cell lines. mdpi.comresearchgate.net For example, a series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their effects on breast cancer cell lines. nih.gov One compound in this series showed a potent antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. nih.gov Similarly, chloropyrazine-tethered pyrimidine derivatives have been tested, with one compound exhibiting strong antiproliferative activity against the DU-145 prostate cancer cell line with an IC50 value of 5 ± 1 µg/mL. mdpi.com These studies indicate that the structural motif shared by this compound is a promising foundation for designing novel anticancer agents.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 |

|---|---|---|---|

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MCF-7 (Breast) | 0.013 µM |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | Compound 2 | MDA-MB-231 (Breast) | 0.056 µM |

| Chloropyrazine-tethered Pyrimidine | Compound 35 | DU-145 (Prostate) | 5 ± 1 µg/mL |

| 1,3-dithiolo[4,5-b]quinoxaline derivative | Compound 10c | Generic | 6.13 - 17.01 µM |

| 1,3-dithiolo[4,5-b]quinoxaline derivative | Compound 12 | MCF-7 (Breast) | 3.82 µM |

Coordination Polymers with Anticancer Activity Using Related Ligands

The ability of nitrogen-containing heterocycles, like pyridine (B92270) and pyridazine derivatives, to act as ligands for metal ions has been exploited to create coordination polymers with therapeutic properties. nih.govmdpi.com These polymers, constructed from ligands such as 5-Aminopyridine-2-carboxylic acid, have been synthesized and characterized for their potential anticancer activity. nih.gov The coordination of these organic ligands with metal ions like zinc, cadmium, or lanthanides can result in novel structures with enhanced biological effects. nih.govmdpi.com For instance, five new coordination polymers constructed with an aminopyridine-2-carboxylate ligand were synthesized, with some resembling a previously reported dysprosium-based material that exhibited anticancer activity. nih.gov This area of research opens up possibilities for developing metal-based drugs with unique mechanisms of action.

Antiviral Activity

Inhibition of Herpes Simplex Virus (HSV) and Vesicular Stomatitis Virus (VSV) Replication

Current scientific literature available through targeted searches does not provide specific data on the inhibitory effects of this compound on the replication of Herpes Simplex Virus (HSV) or Vesicular Stomatitis Virus (VSV). While research into the antiviral properties of various heterocyclic compounds, including pyridazine derivatives, is an active field, specific studies detailing the efficacy and mechanisms of this compound against HSV and VSV have not been identified.

Antimicrobial and Antifungal Properties

Efficacy Against Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli)

Investigations into the direct antimicrobial efficacy of this compound against specific bacterial pathogens such as Pseudomonas aeruginosa and Escherichia coli are not detailed in the available scientific literature. While the broader class of pyridazine-containing compounds has been a subject of antimicrobial research, specific data, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for this compound against these particular strains, are not presently documented.

Potential as Lead Compounds for Antimicrobial Agents

The potential of this compound as a lead compound for the development of new antimicrobial agents has not been extensively explored in the reviewed literature. The process of identifying a compound as a viable lead involves detailed structure-activity relationship (SAR) studies and optimization to enhance potency and selectivity, for which public data on this specific molecule is not available.

Anti-inflammatory and Immunomodulatory Effects

Reduction of Pro-inflammatory Cytokines (TNF-alpha, IL-6) and Increase of Anti-inflammatory Markers (IL-10)

Specific studies detailing the anti-inflammatory and immunomodulatory effects of this compound are limited. Research data explicitly measuring the compound's ability to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6), or to increase the levels of anti-inflammatory markers like Interleukin-10 (IL-10), could not be located. While pyridazine derivatives, in general, have been investigated for their anti-inflammatory potential, the specific cytokine modulation profile of this compound remains an area for future research nih.govbenthamscience.com.

Comparison with Standard Anti-inflammatory Drugs in Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the potential anti-inflammatory mechanisms of pyridazine derivatives, including those related to this compound, by comparing their binding affinities and interactions with key inflammatory targets, such as cyclooxygenase (COX) enzymes, against those of established nonsteroidal anti-inflammatory drugs (NSAIDs). These in silico analyses provide valuable insights into the structure-activity relationships that govern the inhibitory potential of these compounds.

Several studies have focused on newly synthesized pyridazine scaffolds and their inhibitory effects on COX-1 and COX-2 enzymes, with comparisons made to standard drugs like indomethacin and celecoxib. In one such study, a series of new pyridazine derivatives demonstrated a marked preference for COX-2 inhibition over COX-1. Notably, certain compounds exhibited superior potency towards the COX-2 enzyme, with IC50 values of 0.18 µM and 0.26 µM, compared to celecoxib's IC50 of 0.35 µM nih.gov. The selectivity index (SI) for one of the most potent pyridazine derivatives was found to be 6.33, indicating a significant preference for COX-2, especially when compared to the non-selective NSAID indomethacin (SI = 0.50) nih.gov.

The molecular docking analysis of these potent pyridazine derivatives revealed that their efficacy and selectivity can be attributed to their ability to access and interact with a side pocket within the COX-2 active site. A key interaction observed was with the amino acid residue His90, which is crucial for the selective inhibition of COX-2 nih.gov. This interaction pattern is a distinguishing feature of selective COX-2 inhibitors and is less favorable in the more constricted active site of the COX-1 enzyme.

Further research on pyrazole–pyridazine hybrids has also highlighted their potential as selective COX-2 inhibitors. In these studies, certain trimethoxy and bromo derivatives demonstrated COX-2 inhibitory activity comparable or even superior to celecoxib nih.gov. The docking studies for these hybrid molecules further corroborated the importance of specific structural features in achieving high binding affinity and selectivity for the COX-2 enzyme.

The collective findings from these molecular docking studies suggest that the pyridazine core, a key feature of this compound, serves as a promising scaffold for the design of novel anti-inflammatory agents with potentially improved selectivity and fewer side effects compared to traditional NSAIDs.

| Compound/Drug | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Key Interacting Residue |

| Pyridazine Derivative 6b | COX-2 | 0.18 | 6.33 | His90 |

| Pyridazine Derivative 4c | COX-2 | 0.26 | - | - |

| Celecoxib (Reference) | COX-2 | 0.35 | - | - |

| Indomethacin (Reference) | COX-1/COX-2 | - | 0.50 | - |

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 | - | - |

| Pyrazole-pyridazine hybrid 6e | COX-2 | Comparable to Celecoxib | - | - |

| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | - | - |

Other Pharmacological Relevance

The pyridazine nucleus, a core component of this compound, has been a subject of interest in the development of new analgesic agents. Research has shown that various derivatives of pyridazine exhibit significant pain-relieving properties. For instance, a number of piperazinyl-containing pyridazine derivatives have been investigated for their analgesic activities pcbiochemres.compcbiochemres.com. In studies utilizing the p-benzoquinone-induced writhing test in mice, several of these compounds demonstrated potent analgesic effects, with some exhibiting greater efficacy than aspirin at the same dose pcbiochemres.com.

The analgesic activity of these compounds appears to be influenced by the nature of the substituents on the pyridazine ring. For example, derivatives with a phenylpiperazine or a 4-(2,3-dimethylphenyl)piperazine group at the 6-position of the pyridazine ring showed higher analgesic activity than aspirin pcbiochemres.com. Similarly, certain 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives with specific side chains at the N-2 position of the pyridazinone ring displayed higher analgesic activity than the reference compound, acetyl-salicylic acid, without the ulcerogenic potential often associated with NSAIDs nih.gov.

Furthermore, some pyridopyridazine derivatives, which feature a fused pyridazine ring system, have also shown promise as analgesic agents. Certain 4-aminosubstituted-2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines demonstrated strong analgesic activity in the "writhing syndrome" test scirp.org. These findings underscore the potential of the pyridazine scaffold in the design of novel molecules for pain management therapies.

Aminopyridine derivatives have garnered significant attention for their applications in neurology, primarily due to their ability to block voltage-gated potassium (Kv) channels. This mechanism of action is particularly relevant in conditions characterized by demyelination, such as multiple sclerosis (MS). In demyelinated axons, the exposure of Kv channels leads to an aberrant leakage of potassium ions, which impairs the conduction of action potentials and results in neurological deficits nih.gov.

4-Aminopyridine (4-AP) is a well-known broad-spectrum potassium channel blocker that has been investigated for various neurological disorders nih.govneurology.org. By blocking these exposed potassium channels, 4-AP can enhance signal transduction along demyelinated nerves neurology.org. This has led to its use in improving motor function in patients with MS drugbank.com. A prolonged-release formulation of 4-AP, known as dalfampridine, is approved for improving walking in adult patients with MS nih.gov.

The therapeutic potential of aminopyridines extends beyond 4-AP. For instance, 3,4-diaminopyridine (3,4-DAP), another aminopyridine derivative, is used for the treatment of Lambert-Eaton myasthenic syndrome nih.gov. Researchers are also exploring novel 4-AP derivatives with potentially improved properties. For example, 3-methyl-4-aminopyridine (3Me4AP) has been found to be a more potent blocker of Kv channels than 4-AP itself nih.gov. Another derivative, 4-aminopyridine-3-methanol (4-AP-3-MeOH), has shown potential in restoring axonal conduction in animal models of spinal cord injury and MS researchgate.netescholarship.org.

The ability of aminopyridine derivatives to modulate neuronal excitability through the blockade of potassium channels highlights their importance as a class of compounds with significant neurological applications.

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. As such, they are considered important therapeutic targets for a range of neurological and psychiatric disorders nih.govfrontiersin.org. The modulation of these receptors, particularly through allosteric sites, offers a promising avenue for the development of novel therapeutics.

While direct evidence for the activity of this compound on mGluRs is not extensively documented, the broader class of heterocyclic compounds, including those with pyridine and related scaffolds, has been explored for their potential as mGluR modulators. For instance, various 1,2,4-triazolo[4,3-a]pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the mGlu2 receptor nih.govacs.org. These PAMs can enhance the receptor's response to the endogenous ligand glutamate, which may be beneficial in conditions associated with excessive glutamatergic neurotransmission, such as epilepsy and schizophrenia nih.govacs.org.

The discovery and optimization of novel chemical series, such as imidazopyrazinones, as potent and selective mGlu2 PAMs, further illustrate the potential of nitrogen-containing heterocyclic cores in targeting these receptors nih.gov. The structural similarities between these scaffolds and the pyridazine core of this compound suggest that pyridazine derivatives could also be explored for their ability to modulate mGluR activity. The development of selective ligands for different mGluR subtypes is an active area of research, with the aim of creating more targeted therapies for a variety of CNS disorders frontiersin.org.

Material Science Applications

Polymer Synthesis and Composite Materials

While direct studies on the incorporation of 5-Aminopyridazine-4-carboxylic acid into polymers and composite materials are not extensively documented, the functionalities present in the molecule suggest significant potential in this field. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with appropriate co-monomers. This could lead to the development of polymers with enhanced thermal stability and specific mechanical properties, attributable to the rigid pyridazine (B1198779) core and the potential for strong intermolecular hydrogen bonding.

Furthermore, the carboxylic acid group can be utilized to functionalize the surface of inorganic fillers, such as silica or metal oxides. This surface modification would improve the interfacial adhesion between the filler and a polymer matrix in composite materials, leading to enhanced mechanical strength and thermal resistance. The pyridazine moiety itself may also contribute to properties like flame retardancy, a known characteristic of some nitrogen-containing polymers.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound to coordinate with metal ions through its carboxylic acid group and the nitrogen atoms of the pyridazine ring makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are crystalline structures composed of metal ions or clusters linked together by organic ligands, creating porous and highly ordered networks with a wide range of applications.

Coordination polymers exhibiting luminescence are of great interest for applications in sensing, imaging, and lighting technologies. The design of the organic ligand is crucial in determining the luminescent properties of the resulting material. While direct research on the luminescent properties of coordination polymers based on this compound is limited, studies on analogous compounds provide valuable insights.

For example, coordination polymers constructed from the isomeric ligand 5-Aminopyridine-2-carboxylate have been shown to exhibit interesting luminescent properties when coordinated with lanthanide ions like terbium and erbium. nih.gov The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. The amino group in such ligands can further influence the electronic properties and enhance the luminescence quantum yield. Given these precedents, it is highly probable that this compound could also serve as an effective ligand for the design of novel luminescent coordination polymers. Research on other amino-functionalized dicarboxylate ligands has also led to the development of new metal-organic frameworks with notable fluorescence properties, capable of acting as sensors for metal ions like Cu²⁺ and Ag⁺ through a quenching effect. nih.gov

Coordination polymers that exhibit slow magnetic relaxation are known as single-molecule magnets (SMMs) or single-chain magnets (SCMs). These materials have potential applications in high-density information storage and quantum computing. The magnetic properties of these materials are highly dependent on the coordination environment of the metal ions and the nature of the bridging ligands.

Future Research Directions and Translational Potential

Optimization of Synthetic Routes for Scalability and Sustainability

The advancement of 5-aminopyridazine-4-carboxylic acid from a laboratory-scale curiosity to a readily accessible building block for industrial applications hinges on the development of scalable and sustainable synthetic methodologies. While traditional synthetic routes have been established, future research will likely focus on incorporating principles of green chemistry to minimize environmental impact and enhance economic viability.

A reported synthesis of this compound involves the Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid, which is obtained from pyridazine-4,5-dicarboxylic acid via its anhydride. researchgate.net While effective, this multi-step synthesis may present challenges for large-scale production in terms of reagent use and waste generation.

Future optimization strategies could explore:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and potential for automation and high-throughput optimization. mdpi.com The synthesis of pyridazine (B1198779) derivatives has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. mdpi.com

Green Solvents and Catalysts: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a cornerstone of green chemistry. Research into the use of water, supercritical fluids, or bio-based solvents, coupled with the development of reusable solid acid or base catalysts, could significantly improve the sustainability of the synthesis. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and milder reaction conditions, reducing the need for protecting groups and minimizing byproduct formation.

The table below outlines potential areas for optimizing the synthesis of this compound.

| Optimization Strategy | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, automation. | Development of continuous flow reactors, optimization of reaction parameters (temperature, pressure, residence time). |

| Green Solvents | Reduced environmental impact, improved safety. | Screening of alternative solvents (e.g., water, ionic liquids, deep eutectic solvents), assessing their impact on reaction efficiency and product purity. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Development of solid acid/base catalysts, metal-organic frameworks (MOFs) as catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for specific synthetic transformations. |

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy and Selectivity

A thorough understanding of the structure-activity relationship (SAR) is paramount for the rational design of this compound derivatives with enhanced therapeutic efficacy and selectivity. SAR studies systematically modify the chemical structure of a lead compound and evaluate the impact of these changes on its biological activity.

While specific SAR studies on this compound are not extensively reported, valuable insights can be gleaned from studies on analogous structures, such as aminopyridine carboxamides. A Quantitative Structure-Activity Relationship (QSAR) study on aminopyridine carboxamides as JNK-2 inhibitors revealed that variables like dipole moment, lipophilicity (LogP), and molecular shape play a crucial role in their inhibitory activity. Such studies suggest that modifications to the pyridazine ring, the amino group, and the carboxylic acid moiety of this compound could significantly influence its biological profile.

Key areas for future SAR investigations include:

Modification of the Carboxamide Moiety: Conversion of the carboxylic acid to various amides, esters, or other bioisosteres can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Substitution on the Pyridazine Ring: Introducing different substituents at various positions on the pyridazine ring can alter the electronic properties and steric bulk of the molecule, potentially leading to improved target binding and selectivity.

Derivatization of the Amino Group: Acylation, alkylation, or incorporation of the amino group into larger heterocyclic systems can explore new chemical space and interactions with biological targets.

The following table summarizes potential modification sites and their expected impact on the properties of this compound derivatives.

| Modification Site | Potential Modifications | Expected Impact on Properties |

| Carboxylic Acid | Amides, esters, tetrazoles, hydroxamic acids | Altered polarity, hydrogen bonding, metabolic stability, cell permeability. |

| Amino Group | Acylation, alkylation, arylation, incorporation into heterocycles | Modified basicity, steric hindrance, introduction of new interaction points. |

| Pyridazine Ring | Halogenation, alkylation, arylation, introduction of other functional groups | Changes in electronic distribution, lipophilicity, and overall molecular shape. |

In Vivo Efficacy and Toxicity Profiling

Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of any new drug candidate. While in vitro assays provide valuable initial data, in vivo models are necessary to understand how a compound behaves in a complex biological system.

Currently, there is a lack of publicly available in vivo efficacy and toxicity data specifically for this compound. However, the toxicity of related aminopyridines has been studied. For instance, 4-aminopyridine is known to be a potent central nervous system stimulant that can cause seizures at high doses. nih.govresearchgate.netorst.eduornl.gov The toxicity of monoaminopyridines is generally characterized by hyperexcitability, tremors, and convulsions. epa.gov These findings underscore the importance of thorough toxicological evaluation for any new aminopyridazine derivative.

Future research must prioritize:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives is crucial for understanding their bioavailability and dosing regimens.

Efficacy Studies in Animal Models: Once a therapeutic target is identified, the efficacy of derivatized compounds must be evaluated in relevant animal models of the disease.

Comprehensive Toxicity Profiling: Acute and chronic toxicity studies in multiple animal species are necessary to identify potential adverse effects and establish a safe therapeutic window.

A systematic approach to in vivo evaluation is outlined in the table below.

| Study Type | Key Parameters to Evaluate | Importance |

| Pharmacokinetics (ADME) | Bioavailability, half-life, clearance, metabolic pathways. | To understand how the body processes the compound and to determine appropriate dosing. |

| In Vivo Efficacy | Therapeutic effect in relevant disease models. | To demonstrate the potential clinical benefit of the compound. |

| Acute Toxicity | LD50, immediate adverse effects at high doses. | To assess the short-term safety of the compound. |

| Chronic Toxicity | Long-term effects of repeated dosing, target organ toxicity. | To evaluate the safety of the compound for long-term therapeutic use. |

Development of Novel Derivatized Compounds for Specific Therapeutic Targets

The versatile scaffold of this compound makes it an attractive starting point for the development of novel derivatized compounds targeting a wide range of therapeutic areas. The pyridazine heterocycle is a common feature in many biologically active molecules with diverse pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.govnih.govekb.eg

Potential therapeutic targets for derivatives of this compound include:

Kinase Inhibitors: The aminopyridazine core can serve as a scaffold for the design of inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.

Enzyme Inhibitors: The functional groups of the molecule can be modified to interact with the active sites of specific enzymes involved in disease pathogenesis.

Receptor Modulators: Derivatives can be designed to act as agonists or antagonists of specific cellular receptors.

The following table provides examples of therapeutic areas and potential molecular targets for novel derivatives.

| Therapeutic Area | Potential Molecular Targets | Rationale for Derivatization |

| Oncology | Protein kinases (e.g., EGFR, JNK), DNA repair enzymes. | The pyridazine scaffold is present in known kinase inhibitors. mdpi.com |

| Inflammatory Diseases | Cyclooxygenases (COX-1/COX-2), cytokines. | Pyridazine derivatives have shown anti-inflammatory activity. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes, cell wall synthesis pathways. | The nitrogen-rich pyridazine ring can interact with microbial targets. |

| Neurological Disorders | Ion channels, neurotransmitter receptors. | Aminopyridines are known to modulate neuronal activity. nih.gov |

Exploration of Multifunctional Materials Based on Pyridazine Carboxylic Acid Scaffolds

Beyond its pharmaceutical potential, the this compound scaffold holds promise for the development of novel multifunctional materials. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group, along with the coordinating nitrogen atoms of the pyridazine ring, makes this molecule an excellent building block for supramolecular assemblies and coordination polymers.

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridazine nitrogens can coordinate with metal ions to form porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. Pyrazine-based MOFs have been developed for various applications. researchgate.netiucr.orgacs.orgmdpi.comnih.gov

Luminescent Materials: Pyridazine-containing compounds can exhibit interesting photophysical properties. fao.orgmdpi.comscinito.ai By incorporating them into polymers or coordination complexes, it may be possible to create novel luminescent materials for applications in sensing, imaging, and light-emitting devices.

Conductive Polymers: The incorporation of pyridazine scaffolds into conjugated polymer backbones could lead to the development of new conductive materials for applications in electronics and bioelectronics. nih.govnih.govfrontiersin.orgresearchgate.net

The table below highlights potential material applications and the key structural features of the this compound scaffold that are relevant to each application.

| Material Application | Key Structural Features | Potential Functionality |

| Metal-Organic Frameworks (MOFs) | Carboxylate group, pyridazine nitrogen atoms. | Porosity for gas storage and separation, catalytic activity. |

| Luminescent Materials | Aromatic pyridazine ring, potential for charge transfer. | Fluorescence for sensing and imaging, electroluminescence for OLEDs. |

| Conductive Polymers | Conjugated pyridazine system. | Electrical conductivity for electronic and bioelectronic devices. |

Q & A

Q. What synthetic methodologies are validated for 5-Aminopyridazine-4-carboxylic acid?

A two-step approach is commonly employed:

Cyclocondensation : React ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) under reflux in ethanol to form pyridazine intermediates .

Hydrolysis : Treat the ester intermediate (e.g., ethyl 5-aminopyridazine-4-carboxylate) with aqueous NaOH (2M) at 80°C for 6 hours to yield the carboxylic acid .

Key considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water). Typical yields range from 55–70% .

Q. How should researchers handle safety and stability concerns?

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; this compound may cause respiratory or dermal irritation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis .

- Note: Stability data for this specific compound is limited; validate degradation kinetics via accelerated stability studies (40°C/75% RH for 30 days) .

Q. What analytical techniques confirm structural integrity?

- NMR : Compare H and C spectra with reference data (e.g., pyrimidine-4-carboxylic acid derivatives ).

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS in negative ion mode; expected [M–H]⁻ ion at m/z 154.03 (calculated for C₅H₄N₃O₂) .

Advanced Research Questions

Q. How can conflicting bioactivity data be resolved in immunomodulatory studies?

Case Example: A 2014 study reported immunomodulatory activity for a structurally similar hydrazide derivative (5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide), but replication failures occurred due to impurity interference . Methodological Solutions:

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

Q. How can crystallography resolve discrepancies in reported tautomeric forms?

Pyridazine derivatives often exhibit tautomerism (e.g., amino vs. imino forms). For this compound:

- XRD Analysis : Resolve tautomeric states via single-crystal diffraction (e.g., space group P2₁/c for the amino tautomer) .

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-311++G** basis set) .

Contradiction Analysis & Experimental Design

Q. Why do synthetic yields vary across studies?

Identified Variables:

- Hydrazine Source : Substituted hydrazines (e.g., methylhydrazine vs. phenylhydrazine) alter cyclocondensation kinetics .

- Catalyst : Use of DMF-DMA improves cyclization efficiency but may introduce dimethylamine byproducts .

Mitigation: Optimize stoichiometry (1:1.2 molar ratio of carbonyl to hydrazine) and employ inert atmosphere (N₂) to suppress oxidation .

Q. How to address inconsistent enzyme inhibition data?

Hypothesis: Non-specific binding due to carboxylic acid group interactions. Experimental Design:

SAR Profiling : Synthesize methyl ester or amide derivatives to block COOH-mediated interactions .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with target enzymes (e.g., dihydroorotate dehydrogenase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。